molecular formula C15H13FN4OS B6558965 N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide CAS No. 1171227-27-2

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide

Cat. No. B6558965
CAS RN: 1171227-27-2
M. Wt: 316.4 g/mol
InChI Key: XFEXUEYIJJZCRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been reported in the literature . For instance, one study synthesized sixteen novel derivatives of ®-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . Another study reported the synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide” are not detailed in the available literature, benzothiazole derivatives have been studied for their reactivity . For instance, one study reported the synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives via direct coupling of 2-aminobenzothiazole with carboxylic acids .

Scientific Research Applications

Antioxidant Activity

Compounds related to the thiazole ring, such as the one , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been found to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs .

Anti-inflammatory Activity

These compounds have also shown anti-inflammatory effects . Inflammation is a biological response to harmful stimuli, and substances with anti-inflammatory properties can help reduce this response .

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests their potential use in the development of new antimicrobial and antifungal agents .

Antiviral Activity

Compounds related to the thiazole ring have been found to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown antitumor or cytotoxic activities . This suggests their potential use in the development of new cancer treatments .

Neuroprotective Activity

These compounds have also demonstrated neuroprotective effects . Neuroprotective drugs are those that protect nerve cells against damage, degeneration, or impairment of function .

Antinecroptotic Activity

The analogues with carbamide groups exhibited great antinecroptotic activities . Necroptosis is a form of programmed cell death, and substances with antinecroptotic properties can help control this process .

Future Directions

Benzothiazole derivatives have shown promise in various areas of research, particularly as potential therapeutic agents for various diseases . Future research could focus on further exploring the biological activities of “N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide” and similar compounds, as well as optimizing their synthesis and characterizing their physical and chemical properties.

properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c1-8-6-13(18-14(21)9-2-3-9)20(19-8)15-17-11-5-4-10(16)7-12(11)22-15/h4-7,9H,2-3H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEXUEYIJJZCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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